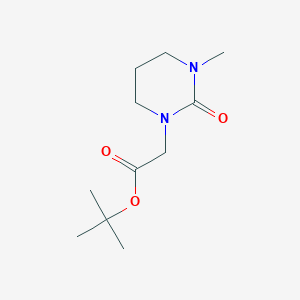
tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate
Übersicht
Beschreibung
tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-methyl-2-oxotetrahydropyrimidine and tert-butyl acetate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-2-oxotetrahydropyrimidine: A precursor in the synthesis of tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate.
Tert-butyl acetate: Another precursor used in the synthesis.
Other Pyrimidine Derivatives: Compounds with similar structures and functional groups.
Uniqueness
tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its tert-butyl ester group and pyrimidine core make it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
1190392-69-8 |
|---|---|
Molekularformel |
C11H20N2O3 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)8-13-7-5-6-12(4)10(13)15/h5-8H2,1-4H3 |
InChI-Schlüssel |
SBWFHQQFTPEOMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1CCCN(C1=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














